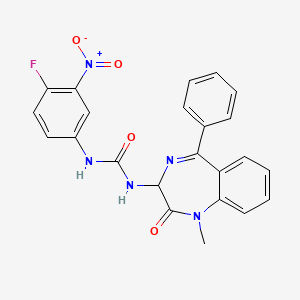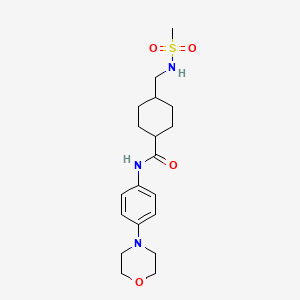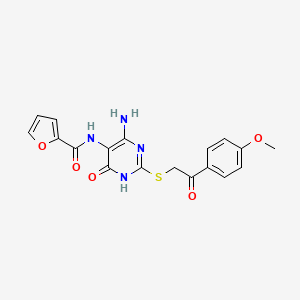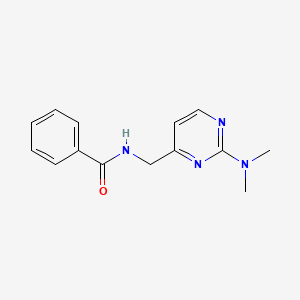![molecular formula C19H22N4 B2375385 N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850746-57-5](/img/structure/B2375385.png)
N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound . It is a part of a class of compounds known as pyrazolo[1,5-a]pyrimidines, which have been studied for their biological and pharmacological importance .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves using precursors like 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . The synthesis process can involve a three-step reaction . Deep eutectic solvents (DES) are sometimes used in the synthesis of these compounds .Aplicaciones Científicas De Investigación
Enaminones as Precursors in Synthesis
Enaminones serve as versatile building blocks for synthesizing substituted pyrazoles with notable antitumor and antimicrobial activities. A study by Riyadh (2011) highlights the synthesis of novel N-arylpyrazole-containing enaminones, leading to the creation of substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and several other compounds. These synthesized compounds displayed significant cytotoxic effects against human breast and liver carcinoma cell lines, comparable to 5-fluorouracil, and also demonstrated antimicrobial activity (Riyadh, 2011).
Inhibition of cGMP Phosphodiesterase
Dumaitre and Dodic (1996) described a series of 6-phenylpyrazolo[3,4-d]pyrimidones as specific inhibitors of cGMP specific (type V) phosphodiesterase, showcasing their enzymatic and cellular activity as well as in vivo oral antihypertensive activity. The structure-activity relationship studies indicated that a n-propoxy group at the 2-position of the phenyl ring is essential for activity, with certain derivatives demonstrating outstanding in vivo activities (Dumaitre & Dodic, 1996).
Continuous Flow Synthesis
Wilson et al. (2012) reported on the use of microwave and continuous flow chemistry for the convenient preparation of aminopyrazoles from commercial aryl halides, applying the method to various substrates with good to excellent yields. This approach was extended toward the complete flow synthesis of 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-2-amine, demonstrating the potential for scalable synthesis of such compounds (Wilson et al., 2012).
Phosphodiesterase 1 Inhibitors for Neurodegenerative Diseases
A study by Li et al. (2016) focused on the design, synthesis, and evaluation of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors. These inhibitors exhibit potential for treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among other conditions. The clinical candidate ITI-214 showed picomolar inhibitory potency for PDE1 and demonstrated efficacy in vivo (Li et al., 2016).
Antagonists for Human A3 Adenosine Receptor
Squarcialupi et al. (2013) designed 2-arylpyrazolo[4,3-d]pyrimidin-7-amines as new human A3 adenosine receptor antagonists. The study introduced lipophilic groups and various acyl and carbamoyl moieties, resulting in compounds with low nanomolar affinity and high selectivity toward the receptor. Selected derivatives were effective in counteracting oxaliplatin-induced apoptosis in rat astrocyte cell cultures, an in vitro model of neurotoxicity (Squarcialupi et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in the disruption of the cell cycle, preventing the proliferation of cancer cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle, thereby halting cell division .
Pharmacokinetics
The compound’s efficacy against various cell lines suggests it has favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells .
Propiedades
IUPAC Name |
N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-13-12-17(21-16-10-6-7-11-16)23-19(20-13)18(14(2)22-23)15-8-4-3-5-9-15/h3-5,8-9,12,16,21H,6-7,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXSMTHKFBACMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3CCCC3)C)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322003 |
Source


|
| Record name | N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647671 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
850746-57-5 |
Source


|
| Record name | N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2375302.png)

![N-[3-(Dimethylsulfamoyl)phenyl]-6-fluoro-5-methylpyridine-3-carboxamide](/img/structure/B2375305.png)
![2-(2-butoxyphenyl)-5-((3,5-dimethylisoxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2375306.png)
![Ethyl 4-bromo-5-[4-(dipropylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2375307.png)
![N-cyclohexyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2375308.png)

![N-(3,4-dichlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2375312.png)



![3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide](/img/no-structure.png)

![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2375325.png)
